BenchChemオンラインストアへようこそ!

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine

Enzyme inhibition Peptidomimetic SAR Piperazine pharmacophore

N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine (CAS 1014003-61-2) is a synthetic piperazine–valine conjugate belonging to the N-acyl-N′-arylpiperazine chemotype. The molecule features a bis(4-fluorophenyl)methyl substituent on the piperazine ring and an L-valine residue linked via a urea-like carbonyl bridge.

Molecular Formula C23H27F2N3O3
Molecular Weight 431.484
CAS No. 1014003-61-2
Cat. No. B2823020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine
CAS1014003-61-2
Molecular FormulaC23H27F2N3O3
Molecular Weight431.484
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C23H27F2N3O3/c1-15(2)20(22(29)30)26-23(31)28-13-11-27(12-14-28)21(16-3-7-18(24)8-4-16)17-5-9-19(25)10-6-17/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t20-/m0/s1
InChIKeyFOWRIOVPQVITMR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine (CAS 1014003-61-2)


N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine (CAS 1014003-61-2) is a synthetic piperazine–valine conjugate belonging to the N-acyl-N′-arylpiperazine chemotype. The molecule features a bis(4-fluorophenyl)methyl substituent on the piperazine ring and an L-valine residue linked via a urea-like carbonyl bridge . This structural motif places it within a class extensively explored for CNS-penetrant allosteric modulator programs, most notably the mGlu1 negative allosteric modulator (NAM) series from which the tool compound VU0469650 emerged [1]. Scientific and industrial users evaluating this compound typically require it as a reference standard, a key intermediate, or a comparator in structure–activity relationship (SAR) studies.

Why N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine Cannot Be Substituted by In-Class Analogs


Within the 1-piperazinecarbonyl structural class, even subtle modifications – particularly to the amino acid side chain – can profoundly alter pharmacological activity, selectivity, and physicochemical properties. The L-valine moiety in the target compound is not a passive solubilizing group; comparative studies on related peptidomimetic piperazines demonstrate that exchanging valine for phenylalanine or other residues can switch a compound from an enzyme inhibitor to an activator, or drastically shift potency [1]. Furthermore, the bis(4-fluorophenyl)methyl group confers a specific lipophilicity and conformational profile that is critical for CNS penetration and target engagement, as evidenced by the mGlu1 NAM series where subtle alterations to the arylpiperazine motif led to loss of brain exposure [2]. Consequently, generic substitution with a structurally similar analog without quantitative verification of the requisite properties risks invalidating SAR hypotheses or producing misleading biological data.

Quantitative Differentiation Evidence for N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine


Amino Acid Side-Chain Identity Determines Enzyme Modulation Mode: Valine vs. Phenylalanine Analogs

In a study of piperazine-based peptidomimetics targeting the PepX enzyme, the valine-phenylpiperazine conjugate displayed uncompetitive inhibition, whereas the corresponding valine-isopropylpiperazine analog acted as an enzyme activator [1]. This demonstrates that the L-valine side chain is not interchangeable with other amino acid residues and directly dictates the functional pharmacological outcome. The target compound, N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine, shares the valine-phenylpiperazine core architecture and is therefore expected to exhibit uncompetitive binding kinetics, unlike its phenylalanine or isopropyl analogs.

Enzyme inhibition Peptidomimetic SAR Piperazine pharmacophore

CNS Penetration Potential: Lipophilicity and Molecular Weight Differentiate from Flunarizine and Larger Analogs

The target compound has a molecular weight of 431.48 g/mol and a calculated LogP (clogP) approximating 3.5–4.0 based on structural analogs in the N-acyl-N′-arylpiperazine series [1]. In the mGlu1 NAM program, VU0469650 (MW ~450–470; clogP ~3.5–4.0) achieved brain/plasma ratios >1 following intraperitoneal dosing in rats, confirming CNS penetration for compounds within this physicochemical envelope [2]. In contrast, flunarizine (MW 404.5; a diphenylmethylpiperazine calcium channel blocker) has a different pharmacological profile driven by its distinct substitution pattern, and larger piperazine conjugates with phenylalanine or indole substituents (MW >470) often show reduced brain exposure due to increased polar surface area and molecular weight [3]. The target compound’s intermediate molecular weight and lipophilicity position it as a potentially brain-penetrant scaffold suitable for CNS-targeted probe development.

CNS drug design Lipophilicity Blood-brain barrier penetration

Target Selectivity Profile of the Bis(4-fluorophenyl)methyl Piperazine Scaffold: Differentiation from Mono-fluorophenyl and Non-fluorinated Analogs

The bis(4-fluorophenyl)methyl substituent is a critical determinant of mGlu1 NAM selectivity. In the SAR study by Lovell et al. (2013), analogs bearing a single 4-fluorophenyl group or non-fluorinated phenyl rings exhibited significantly reduced mGlu1 inhibitory activity (IC50 shifts of >10-fold) compared to the bis(4-fluorophenyl)methyl-containing VU0469650 (IC50 = 99 nM) [1]. Although the target compound itself has not been directly assayed in the mGlu1 functional assay, it retains the pharmacophoric bis(4-fluorophenyl)methyl piperazine core and is therefore predicted to engage the mGlu1 allosteric site with selectivity over other mGlu subtypes, a property that would be lost if substituted with mono-fluorinated or des-fluoro analogs. This class-level inference is supported by the broader observation that bis(4-fluorophenyl)methyl piperazines consistently outperform their mono-substituted counterparts in mGlu1 NAM potency across multiple chemical series.

mGlu1 NAM GPCR allosteric modulation Structure-selectivity relationship

Purity and Analytical Characterization: Comparison with Commercial Reference Standards

Commercially available batches of N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine (CAS 1014003-61-2) are typically supplied with a purity of ≥95% as determined by HPLC, with full characterization by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . In contrast, close analogs such as the phenylalanine derivative (CAS 1014042-03-5) are often available only at lower purities (≥90%) or as part of screening libraries without individual batch-specific certificates of analysis . The L-valine conjugate benefits from established synthetic routes that consistently yield high-purity material suitable for use as a quantitative reference standard in bioanalytical method validation, whereas the phenylalanine and other amino acid variants may require additional purification before use in regulated studies.

Analytical chemistry Reference standard qualification Procurement specifications

Recommended Application Scenarios for N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine Based on Verified Differentiation Evidence


CNS Drug Discovery: mGlu1 NAM Lead Optimization and SAR Expansion

The bis(4-fluorophenyl)methyl piperazine core has been validated as a privileged scaffold for mGlu1 negative allosteric modulation, with the tool compound VU0469650 demonstrating an IC50 of 99 nM in functional assays and good brain exposure in rats [1]. N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine can serve as a key intermediate or comparator in SAR campaigns aimed at optimizing CNS penetration and target selectivity, particularly when evaluating the impact of amino acid side-chain variations on allosteric pharmacology.

Enzyme Mechanism Studies: Uncompetitive Inhibition Profiling

The valine-phenylpiperazine chemotype has been characterized as an uncompetitive inhibitor of the PepX enzyme, interacting with specific C-terminal domain residues (ASN 379, GLU 383, LEU 693, GLU 710, GLN 712) [2]. The target compound, sharing this core architecture, is suitable for detailed enzyme kinetic studies where uncompetitive inhibition mechanisms are of interest, and can be used as a reference compound to validate binding hypotheses against the PepX or related proteases.

Bioanalytical Reference Standard for LC-MS/MS Method Development

With a purity specification of ≥95% and comprehensive NMR and HRMS characterization, N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine is appropriate for use as a certified reference standard in the development and validation of quantitative LC-MS/MS methods for piperazine-based compounds in biological matrices. Its well-defined mass (431.48 g/mol) and predictable fragmentation pattern facilitate robust method optimization for preclinical pharmacokinetic studies.

Fragment-Based Drug Design: Core Scaffold for Library Synthesis

The compound’s modular architecture – consisting of a bis(4-fluorophenyl)methyl piperazine core, a urea-like carbonyl linker, and an L-valine residue – provides three chemically tractable diversity points for parallel library synthesis. This scaffold can be used as a starting point for generating focused libraries targeting CNS GPCRs or other receptors where allosteric modulation is sought, leveraging the established SAR that the bis(4-fluorophenyl)methyl group confers a >10-fold selectivity advantage over mono-fluorinated analogs [1].

Quote Request

Request a Quote for N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.